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Compound of Interest

Compound Name: IGF-I (30-41)

Cat. No.: B15580661 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guidance and frequently asked questions (FAQs) to address

challenges related to Insulin-like Growth Factor Binding Protein (IGFBP) interference in Insulin-

like Growth Factor I (IGF-I) immunoassays.

Frequently Asked Questions (FAQs)
Q1: What is IGFBP interference in IGF-I immunoassays?

In biological fluids, the majority of IGF-I is bound to a family of six high-affinity IGFBPs.[1][2][3]

These binding proteins can interfere with immunoassay measurements by "hiding" the epitopes

on IGF-I that antibodies need to recognize.[1] This interference can lead to either falsely

elevated or falsely reduced IGF-I levels, depending on the assay format.[4] In competitive

assays, the presence of IGFBPs can lead to falsely elevated levels, while in non-competitive

"sandwich" assays, it typically results in falsely low values.[4]

Q2: Why is it crucial to remove IGFBP interference?

Accurate measurement of IGF-I is critical for diagnosing and monitoring growth-related

disorders, such as acromegaly and GH deficiency.[1][5] Inaccurate IGF-I readings due to

IGFBP interference can lead to misdiagnosis and inappropriate treatment decisions.[1] The

interference is a significant issue, especially in patient samples with abnormal IGFBP profiles,

such as those from individuals with type 1 diabetes, liver cirrhosis, or chronic renal failure.[4]
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Q3: What are the common methods to overcome IGFBP interference?

Several techniques have been developed to dissociate IGF-I from IGFBPs and remove or

neutralize their interference. The most common methods include:

Acid-Ethanol Extraction: This widely used method involves acidification to dissociate the IGF-

I/IGFBP complex, followed by ethanol precipitation of the IGFBPs.[5][6]

Size-Exclusion Chromatography (SEC) at Low pH: Considered a gold standard, this method

separates the smaller IGF-I from the larger IGFBP complexes based on molecular size under

acidic conditions.[4][5]

Addition of Excess IGF-II: In this method, a high concentration of IGF-II is added to the

sample. IGF-II binds to the IGFBPs, displacing the bound IGF-I and making it available for

antibody binding in the assay.[5][6]

Use of IGF-I Analogues: Some assays utilize IGF-I analogues with reduced affinity for

IGFBPs as tracers or radioligands, which minimizes their binding to any residual IGFBPs in

the sample.[4][7][8]

Solid-Phase Immunocapture: This technique uses antibodies to capture and remove IGFBPs

from the sample.[5]
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Problem Possible Cause Recommended Solution

Inconsistent or non-

reproducible IGF-I results

Incomplete removal of

IGFBPs.

Optimize your chosen

extraction method. Consider

switching to a more robust

method like acid gel filtration

chromatography if currently

using acid-ethanol extraction.

[9][10] Ensure complete

dissociation of the IGF-I/IGFBP

complex by adhering to the

correct pH and incubation

times.

Post-sampling proteolysis of

IGF-I.

Use protease inhibitors during

sample collection and storage.

[11] Avoid prolonged storage of

samples at 4°C and minimize

freeze-thaw cycles.[11]

Assay variability between

different kits.

Be aware that different

commercial assays can yield

different results due to

variations in antibodies,

calibrators, and IGFBP

removal methods.[12][13] For

longitudinal studies, it is crucial

to use the same assay kit

consistently.

Falsely elevated IGF-I levels

(in competitive assays)

Residual IGFBPs binding to

the tracer.

Improve the efficiency of the

IGFBP removal step.[4]

Consider using an IGF-I

analogue with low IGFBP

affinity as the tracer.[6]

Falsely low IGF-I levels (in

non-competitive assays)

IGFBPs blocking antibody

access to IGF-I.

Ensure complete dissociation

and removal or blocking of

IGFBPs.[4] The addition of
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excess IGF-II can effectively

block residual IGFBPs.[5]

Co-precipitation of IGF-I during

extraction.

The acid-ethanol extraction

method can sometimes lead to

co-precipitation of IGF-I,

resulting in lower measured

concentrations.[14][15][16] Be

meticulous with the

centrifugation and supernatant

collection steps.

Experimental Protocols
Protocol 1: Acid-Ethanol Extraction with
Cryoprecipitation
This method is widely used for the removal of IGFBPs from serum or plasma samples.

Materials:

0.25 N HCl in 87.5% Ethanol

Refrigerated centrifuge

Vortex mixer

Microcentrifuge tubes

Procedure:

Acidification and Precipitation: To 100 µL of serum or plasma, add 400 µL of cold acid-

ethanol solution.

Vortexing: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

Incubation: Incubate the mixture at 4°C for 30 minutes to facilitate the precipitation of

IGFBPs.
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Centrifugation: Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.

Supernatant Collection: Carefully collect the supernatant, which contains the IGF-I, and

transfer it to a new tube.

Cryoprecipitation (Optional but Recommended): For further removal of residual IGFBPs,

incubate the supernatant at -20°C overnight.[6][17]

Second Centrifugation: The following day, centrifuge the tubes at 3,000 x g for 30 minutes at

4°C.

Final Supernatant: Collect the final supernatant containing the purified IGF-I for use in the

immunoassay.

Protocol 2: Neutralization of IGFBPs with Excess IGF-II
This protocol is often integrated into commercial ELISA kits and avoids a physical separation

step.

Materials:

Acidic Sample Dilution Buffer (provided in the kit)

Neutralizing Antibody Buffer containing excess IGF-II (provided in the kit)

Procedure:

Sample Dilution: Dilute the serum or plasma samples in the acidic sample dilution buffer as

per the kit instructions. This step dissociates the IGF-I from the IGFBPs.[15][16][18]

Assay Incubation: Add the diluted samples to the wells of the microplate. Then, add the

neutralizing antibody buffer containing a high concentration of IGF-II.

IGFBP Blocking: The neutralization of the acidic sample allows the antibodies to bind to IGF-

I. The excess IGF-II simultaneously binds to the now-vacant binding sites on the IGFBPs,

preventing them from re-associating with IGF-I and interfering in the assay.[15][16][18]
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Assay Completion: Proceed with the remaining steps of the ELISA protocol (washing,

addition of detection antibody, substrate, and stop solution).

Data Presentation
Table 1: Comparison of IGFBP Removal Methods
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Method Principle Advantages Disadvantages

Reported

IGFBP-3

Removal

Efficiency

Acid-Ethanol

Extraction

Acidification and

solvent

precipitation

Simple,

inexpensive, and

provides good

recovery of IGF-

I.[6]

Incomplete

removal of all

IGFBPs,

especially

smaller forms

like IGFBP-1 and

-4.[6][14]

Potential for co-

precipitation of

IGF-I.[14]

Approximately

80%[6]

Size-Exclusion

Chromatography

(SEC)

Separation by

molecular size at

low pH

Considered the

"gold standard"

for complete

removal of

IGFBPs.[4][5]

Laborious, time-

consuming, and

requires

specialized

equipment.[4]

>95%[19]

Addition of

Excess IGF-II

Competitive

binding to

IGFBPs

Simple to

perform, often

integrated into

assay kits, and

avoids physical

separation steps.

[5]

Relies on the

high specificity of

the primary

antibody for IGF-

I over IGF-II.

Not applicable

(neutralization,

not removal)

Use of Truncated

IGF-I Analogue

Reduced affinity

for IGFBPs

Avoids falsely

high results due

to radioligand

binding to

residual IGFBPs.

[7][8]

May require

specific assay

configurations.

Not applicable

(circumvention,

not removal)
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Workflow for Acid-Ethanol Extraction
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Caption: Workflow for Acid-Ethanol Extraction with an optional cryoprecipitation step.

IGFBP Interference in Immunoassays
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Caption: Logical relationship between the cause, effect, and solution for IGFBP interference.
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Simplified IGF-I Signaling Pathway
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Caption: Simplified IGF-I signaling pathway and the inhibitory role of IGFBPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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